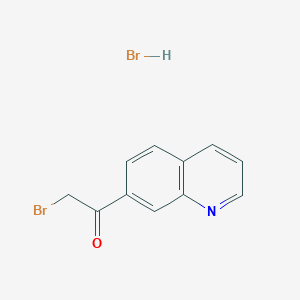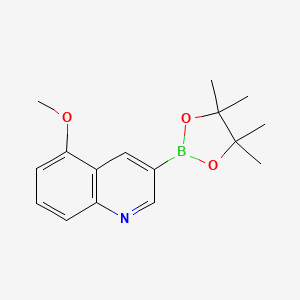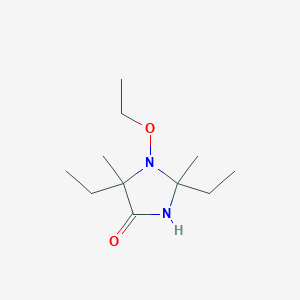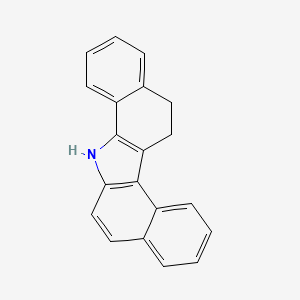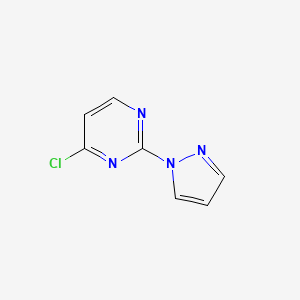
4-Chloro-2-(1H-pyrazol-1-YL)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-(1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 4-position and a pyrazolyl group at the 2-position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(1H-pyrazol-1-yl)pyrimidine typically involves the condensation of hydrazinopyrimidines with acetylacetone or other suitable reagents. For example, the condensation of hydrazinopyrimidines with acetylacetone yields the target compound . Another method involves the reaction of 4-chloropyrimidine with 1H-pyrazole under appropriate conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-(1H-pyrazol-1-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Coupling Reactions: It can undergo coupling reactions with other heterocycles or aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Coupling Reactions: Palladium-catalyzed coupling reactions are common, using reagents such as Pd(PPh3)4 and bases like Cs2CO3.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative.
Applications De Recherche Scientifique
4-Chloro-2-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds, including potential anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is explored for its potential use in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and pyrazolyl groups contribute to its binding affinity and specificity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Pyrazol-1-yl)pyridine: Similar in structure but lacks the chloro group.
4-(1H-Pyrazol-1-yl)pyrimidine: Similar but without the chloro substitution.
2-(1H-Pyrazol-1-yl)-4-(pyridin-2-yl)pyrimidine: Contains additional pyridine substitution.
Uniqueness
4-Chloro-2-(1H-pyrazol-1-yl)pyrimidine is unique due to the presence of both the chloro and pyrazolyl groups, which confer distinct chemical reactivity and biological activity. This dual substitution allows for versatile applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H5ClN4 |
|---|---|
Poids moléculaire |
180.59 g/mol |
Nom IUPAC |
4-chloro-2-pyrazol-1-ylpyrimidine |
InChI |
InChI=1S/C7H5ClN4/c8-6-2-4-9-7(11-6)12-5-1-3-10-12/h1-5H |
Clé InChI |
IRNNDQVQROYQKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1)C2=NC=CC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


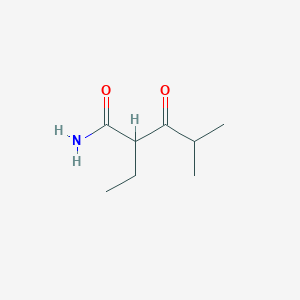



![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-11-oxa-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13943608.png)
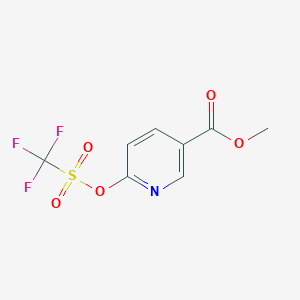
![2-[(Piperidin-1-yl)methyl]piperazine](/img/structure/B13943621.png)
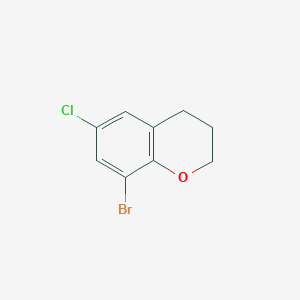
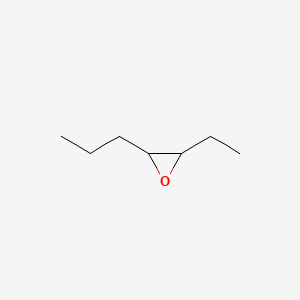
![(Benzo[b]thiophene-2-carbonyl)-carbamic acid ethynyl ester](/img/structure/B13943633.png)
